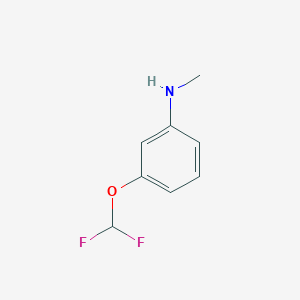

3-(Difluoromethoxy)-N-methylaniline

Description

3-(Difluoromethoxy)-N-methylaniline (C₈H₉F₂NO) is a fluorinated aromatic amine characterized by a difluoromethoxy (-OCF₂H) group at the meta position and an N-methylamino (-NHCH₃) group. The difluoromethoxy substituent confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs . This compound is frequently utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors (e.g., SMYD2 inhibitors) and isoxazole-based therapeutics . Its structural versatility allows for diverse derivatization, making it valuable in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

3-(difluoromethoxy)-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-11-6-3-2-4-7(5-6)12-8(9)10/h2-5,8,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFUZDGTOMMUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(Difluoromethoxy)-N-methylaniline typically involves the introduction of the difluoromethoxy group onto an aniline derivative. One common method is the reaction of 3-hydroxy-N-methylaniline with difluoromethylating agents under specific conditions. Industrial production methods often involve optimized reaction conditions to maximize yield and purity. For example, the use of sodium hydroxide as an alkali in the final step can significantly improve the overall yield and purity of the product .

Chemical Reactions Analysis

3-(Difluoromethoxy)-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. .

Scientific Research Applications

Chemistry

3-(Difluoromethoxy)-N-methylaniline serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique difluoromethoxy group enhances reactivity and selectivity in various chemical reactions, including:

- Electrophilic Aromatic Substitution: Facilitates the introduction of different substituents onto the aromatic ring.

- Oxidation and Reduction Reactions: Can be oxidized to form quinones or reduced to yield amines.

Biology

Research indicates that 3-(Difluoromethoxy)-N-methylaniline exhibits potential biological activities. Studies focus on its effects on cellular processes, such as:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can act on various receptors, potentially influencing signaling pathways.

Medicine

The compound is under investigation for its therapeutic potential. Ongoing research aims to explore its efficacy as:

- Antiviral Agent: Preliminary studies suggest it may have activity against viral infections, including SARS-CoV-2 protease inhibition.

- Pharmaceutical Intermediate: Its properties make it suitable for use in synthesizing active pharmaceutical ingredients.

Industrial Applications

In industrial contexts, 3-(Difluoromethoxy)-N-methylaniline is utilized for:

- Material Development: Employed in creating materials with enhanced stability and reactivity, such as specialized coatings and polymers.

- Agricultural Chemicals: Its role as a precursor in the synthesis of herbicides and pesticides highlights its importance in agrochemical formulations.

Case Studies

-

Antiviral Activity:

Research has demonstrated that derivatives of 3-(Difluoromethoxy)-N-methylaniline exhibit significant antiviral properties. For instance, a study highlighted its role as a non-covalent inhibitor of SARS-CoV-2 protease, showing promising IC₅₀ values that suggest potential for therapeutic use against COVID-19 . -

Biological Activity:

A study focused on the enzyme inhibition capabilities of this compound revealed that it could effectively modulate key metabolic pathways, suggesting applications in treating metabolic disorders .

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-N-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The difluoromethoxy group distinguishes 3-(Difluoromethoxy)-N-methylaniline from related aniline derivatives. Below is a comparative analysis of substituent effects, reactivity, and applications:

Electronic and Steric Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The -OCF₂H group in 3-(Difluoromethoxy)-N-methylaniline is electron-withdrawing, reducing electron density on the aromatic ring compared to -OCH₃ (methoxy) or -N(CH₃)₂ (dimethylamino) groups. This property facilitates electrophilic substitution at specific positions, as seen in its use for synthesizing isoxazole derivatives . In contrast, N,N-Dimethylaniline’s -N(CH₃)₂ group is strongly electron-donating, making it prone to oxidation and less suitable for reactions requiring deactivated aromatic rings .

Steric Considerations :

Solubility and Lipophilicity

- The difluoromethoxy group increases lipophilicity (logP ~2.1) compared to methoxy (logP ~1.5) but remains less hydrophobic than chloro (-Cl, logP ~2.9) or trifluoromethyl (-CF₃, logP ~3.4) substituents. This balance enhances membrane permeability in drug candidates .

- N-Methylaniline derivatives without fluorination (e.g., N-Methylaniline) exhibit lower logP values (~1.8), limiting their utility in blood-brain barrier penetration .

Stability and Reactivity

Biological Activity

3-(Difluoromethoxy)-N-methylaniline, a compound with the molecular formula C9H10F2N O, is gaining attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethoxy group attached to a methylaniline structure. This unique arrangement is believed to enhance its interaction with biological targets, such as enzymes and receptors, due to the presence of electronegative fluorine atoms which can improve binding affinity and selectivity.

The biological activity of 3-(difluoromethoxy)-N-methylaniline is primarily attributed to its ability to interact with specific molecular targets. The difluoromethoxy group can facilitate stronger hydrogen bonding and dipole-dipole interactions, which are crucial for its pharmacological effects:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially impacting metabolic pathways related to disease states.

- Receptor Modulation : Its structural features suggest it could modulate receptor activity, influencing physiological responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Potential activity against bacteria | |

| Anticancer | Structural similarity to known drugs | |

| Enzyme Interaction | Possible inhibition mechanisms |

Case Studies and Related Research

- Salicylanilide Derivatives : A study explored derivatives similar to 3-(difluoromethoxy)-N-methylaniline, focusing on their efficacy against Toxoplasma gondii. Compounds with similar structures showed significant activity, indicating that modifications in substituents could enhance biological effects .

- Comparative Analysis with Trifluoromethyl Compounds : Research on trifluoromethyl-containing drugs highlighted the importance of fluorine in enhancing pharmacokinetic properties such as metabolic stability and bioavailability. This suggests that 3-(difluoromethoxy)-N-methylaniline may also benefit from these characteristics .

- SARS-CoV-2 Inhibitors : Investigations into non-covalent inhibitors for SARS-CoV-2 have revealed that compounds with similar functionalities exhibit promising antiviral activities. This reinforces the potential for 3-(difluoromethoxy)-N-methylaniline in viral inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.